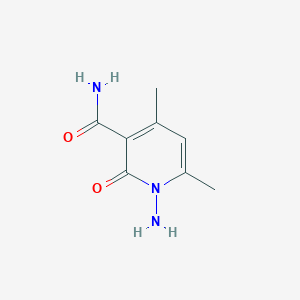

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C8H11N3O2 . It is a powder in physical form . The IUPAC name of this compound is 1-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It is a powder in physical form . The melting point of this compound is between 174-176 degrees Celsius .科学的研究の応用

Synthesis and Biological Applications

1,4-Dihydropyridines have been extensively studied for their biological applications and as a main skeleton in many drugs. They are utilized in synthetic organic chemistry due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-DHPs primarily include multi-component reactions, with Hantzsch Condensation reaction being the most common pathway. These methodologies aim to prepare bioactive 1,4-DHPs efficiently and environmentally friendly, opening avenues for further synthesis of biologically active compounds by exploring their Structure-Activity Relationships (SARs) (Sohal, 2021).

Oxidation and Degradation Studies

The oxidation kinetics of polyamides, which can be related to the structural derivatives of dihydropyridines, have been systematically compared to polyolefins. These studies focus on understanding the oxidation mechanisms and developing non-empirical kinetic models. The outcomes of such research are crucial for improving the stability and durability of materials derived from these compounds (Richaud et al., 2013).

Chemical Reactivity and Modification

Research on compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of DHP derivatives in modifying peptides for structural and dynamic studies. These modifications are crucial for analyzing peptide backbone dynamics, secondary structures, and interactions with biological membranes. Such studies are foundational for developing new therapeutic peptides and understanding their mechanisms of action (Schreier et al., 2012).

Antitumor Activity

Imidazole derivatives, closely related to dihydropyridines in terms of heterocyclic structure, have shown potential antitumor activities. Compounds like 4(5)-aminoimidazol-5(4)-carboxamide and others have been reviewed for their antitumor properties, indicating the significance of nitrogen-containing heterocycles in the development of new antitumor drugs. This research underscores the importance of exploring DHP derivatives for potential anticancer applications (Iradyan et al., 2009).

作用機序

Target of Action

It’s known that this compound is a derivative of pyridine, and pyridine derivatives have been found to interact with a variety of biological targets .

Mode of Action

It’s known that this compound can enter into the aminomethylation reaction with an excess of formaldehyde and primary amines .

Biochemical Pathways

It’s known that this compound can be readily obtained via mannich reaction of 6-aminonicotinonitriles .

Result of Action

It’s known that this compound has shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings .

Action Environment

It’s known that this compound has exhibited pronounced anticorrosion properties, acting as an adsorption-type corrosion inhibitor .

生化学分析

Biochemical Properties

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can impact the overall biochemical reaction.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.

特性

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHTGKDQLWVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466833.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)

![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)

![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)

![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)

![2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B466977.png)

![N'-[2-(1-naphthyloxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B467008.png)

![3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B467064.png)

![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)